H-Cys(bzl)-gly-OH

Descripción general

Descripción

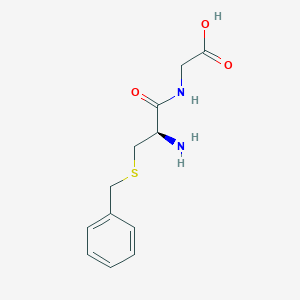

H-Cys(bzl)-gly-OH, also known as S-benzyl-L-cysteine-glycine, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis and protein science due to its ability to protect the thiol group of cysteine during chemical reactions. The benzyl group attached to the sulfur atom of cysteine provides stability and prevents unwanted side reactions, making it a valuable intermediate in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-gly-OH typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-benzyl-L-cysteine is then coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines allow for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: H-Cys(bzl)-gly-OH can undergo various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are important for the structural stability of proteins.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia (Na/NH3) can be used to remove the benzyl group.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptides or proteins.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of free cysteine-glycine peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Cys(bzl)-gly-OH serves primarily as a building block in the synthesis of peptides. The protective benzyl group allows for controlled introduction of cysteine residues into peptide chains. Once deprotected, the free thiol group can participate in various biochemical reactions, such as:

- Disulfide Bond Formation : Essential for stabilizing protein structures.

- Metal Ion Interaction : Important for enzyme activity and structural integrity of metalloproteins.

Table 1: Comparison of Cysteine Derivatives in Peptide Synthesis

| Compound | Thiol Protection | Stability | Applications |

|---|---|---|---|

| This compound | Benzyl | High | Peptide synthesis, drug design |

| S-acetamidomethyl-L-cysteine | Acetamidomethyl | Moderate | Peptide synthesis |

| S-tert-butyl-L-cysteine | Tert-butyl | Low | Peptide synthesis |

Biological Research

In biological studies, this compound is utilized to investigate:

- Protein Folding and Stability : The formation and reduction of disulfide bonds are crucial for understanding protein structure and function.

- Enzyme Activity Modulation : The thiol group can interact with various enzymes, influencing their activity through reversible binding mechanisms.

Medicinal Chemistry

This compound is being explored for its potential in drug development, particularly in the design of peptide-based therapeutics. The stability provided by the benzyl group enhances the bioavailability of peptide drugs.

Case Study: Drug Development

Research has indicated that compounds similar to this compound can inhibit cell growth in cancer cell lines via specific receptor pathways. For example, studies have shown that certain derivatives exhibit antiproliferative effects in neuroblastoma cells by targeting specific signaling pathways .

Industrial Applications

In industrial settings, this compound is used in the production of synthetic peptides for research and therapeutic purposes. Automated peptide synthesizers facilitate the large-scale production of this compound, allowing for its application in various biochemical assays and therapeutic developments.

Chemical Reactions Involving this compound

The compound can undergo several important chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfide bonds.

- Reduction : Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

- Substitution : The benzyl group can be removed under acidic conditions to regenerate free cysteine-glycine peptides.

Table 2: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of disulfide-linked peptides | Hydrogen peroxide (H2O2), iodine (I2) |

| Reduction | Regeneration of free thiol groups | Dithiothreitol (DTT), TCEP |

| Substitution | Removal of benzyl group | Hydrogen fluoride (HF), sodium in liquid ammonia (Na/NH3) |

Mecanismo De Acción

The mechanism of action of H-Cys(bzl)-gly-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The benzyl group attached to the sulfur atom provides stability and can be selectively removed under acidic conditions. This allows for the controlled formation and reduction of disulfide bonds, which are essential for the structural integrity of peptides and proteins .

Comparación Con Compuestos Similares

S-benzyl-L-cysteine (H-Cys(bzl)-OH): Similar to H-Cys(bzl)-gly-OH but without the glycine residue. Used for protecting the thiol group of cysteine.

S-acetamidomethyl-L-cysteine (H-Cys(Acm)-OH): Another cysteine derivative used for thiol protection. The acetamidomethyl group provides stability and can be removed under milder conditions compared to the benzyl group.

S-tert-butyl-L-cysteine (H-Cys(tBu)-OH): Used for thiol protection with a tert-butyl group.

Uniqueness of this compound: this compound is unique due to the presence of both the benzyl-protected cysteine and the glycine residue. This combination allows for the synthesis of more complex peptides and provides additional stability during chemical reactions. The benzyl group offers robust protection, making it suitable for use in harsh reaction conditions .

Actividad Biológica

H-Cys(bzl)-gly-OH, also known as N-benzylcysteine-glycine or Z-Cys(Bn)-Gly-OH, is a synthetic tripeptide that plays a significant role in peptide synthesis due to its unique structural properties. This compound features a cysteine residue protected by a benzyl group, which allows for selective reactions during the synthesis of peptides and proteins.

Structural Overview

The structure of this compound consists of three key components:

- Cysteine (Cys) : The amino acid modified with a benzyl group to protect its reactive thiol group (-SH).

- Glycine (Gly) : The simplest amino acid contributing to the tripeptide structure.

- Hydroxyl Group (OH) : Present at the terminal end, enhancing the compound's reactivity.

This compound is synthesized through condensation reactions, commonly involving N-benzylcysteine and glycine methyl ester, followed by hydrolysis to yield the final product.

1. Peptide Synthesis

This compound serves primarily as a building block in peptide synthesis. The protective benzyl group allows for controlled introduction of cysteine residues into peptide chains. Once deprotected, the free thiol group can participate in various biochemical reactions, such as:

- Disulfide Bond Formation : Essential for stabilizing protein structures.

- Metal Ion Interaction : Important for enzyme activity and structural integrity of metalloproteins .

3. Biological Mechanisms

Although this compound does not have a defined mechanism of action itself, its role in facilitating the formation of biologically active peptides is critical. The protective group allows for:

- Selective Deprotection : Enabling further modifications that are crucial for biological functions.

- Controlled Reactivity : Minimizing side reactions during peptide synthesis .

Case Study 1: Synthesis and Reactivity

In a study examining various cysteine protecting groups, this compound was highlighted for its ability to undergo selective deprotection using reagents like hydrogenolysis. This method effectively removes the benzyl group while preserving the integrity of the peptide backbone .

Case Study 2: Antioxidative Activity

Research on related hydroxycinnamoyl-peptides demonstrated that peptides with cysteine derivatives exhibited synergistic antioxidative activities. This suggests that similar compounds like this compound could be explored for their potential antioxidant properties in biological systems .

Comparative Analysis of Cysteine Protecting Groups

| Protecting Group | Deprotection Method | Application Area |

|---|---|---|

| Benzyl (Bzl) | Hydrogenolysis | Peptide synthesis |

| Acetamidomethyl | Acidic conditions | Drug development |

| Trityl | Acidic or basic conditions | Protein chemistry |

This table illustrates various protecting groups used for cysteine in peptide synthesis and their respective applications and deprotection methods.

Propiedades

IUPAC Name |

2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHJUDJUVTRCF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427059 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-84-3 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.